bis-Tedizolidyl Phosphate Diester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-Tedizolidyl Phosphate Diester typically involves the reaction of tedizolid with phosphonylation reagents. A highly efficient catalytic method for the synthesis of phosphite diesters has been developed using environmentally benign Zn(II) catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of Zn(II) catalysts and readily available phosphonylation reagents ensures high yields and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: bis-Tedizolidyl Phosphate Diester undergoes various chemical reactions, including hydrolysis, transesterification, and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by dinuclear zinc complexes, hydrolysis involves the cleavage of phosphodiester bonds.
Transesterification: This reaction is catalyzed by biomimetic dizinc complexes and involves the exchange of ester groups.
Substitution: Phosphate diesters can undergo nucleophilic substitution reactions, often facilitated by enzymes such as nucleases.
Major Products:
Hydrolysis: Produces phosphoric acid derivatives and alcohols.
Transesterification: Results in the formation of new ester compounds.
Substitution: Leads to the formation of substituted phosphate diesters.
Scientific Research Applications
Chemistry: In polymer chemistry, bis-Tedizolidyl Phosphate Diester is used to develop UV-curable, recyclable, and flame-retardant polymers . These polymers serve as reversible covalent bonds, hydrogen bonding ligands, and flame-retardant structures .
Biology and Medicine: As a derivative of tedizolid, this compound may exhibit antibacterial properties, making it useful in the development of new antibiotics . It is particularly effective against multidrug-resistant Gram-positive bacteria .
Industry: The compound’s flame-retardant properties make it valuable in the production of flame-retardant materials and coatings .
Mechanism of Action
The mechanism of action of bis-Tedizolidyl Phosphate Diester is similar to that of tedizolid. After conversion from the prodrug, tedizolid phosphate, tedizolid binds to the 50S bacterial ribosomal subunit . This prevents the formation of a functional 70S initiation complex, essential for bacterial translation, thereby inhibiting protein synthesis . The compound’s antibacterial activity is primarily bacteriostatic, although it may exhibit bactericidal activity in vivo .
Comparison with Similar Compounds
Tedizolid Phosphate: A prodrug of tedizolid, used as an antibiotic.
Linezolid: Another oxazolidinone-class antibiotic with similar antibacterial properties.
Phosphoramidate Prodrugs: Used to enhance membrane permeability and release active drugs inside target cells.
Uniqueness: bis-Tedizolidyl Phosphate Diester stands out due to its dual functionality as an antibacterial agent and a flame-retardant material . Its ability to form reversible covalent bonds and hydrogen bonding ligands adds to its versatility in various applications .
Conclusion
This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable addition to the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
1256966-02-5 |
---|---|
Molecular Formula |
C34H29F2N12O8P |
Molecular Weight |
802.6 g/mol |
IUPAC Name |
bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1 |
InChI Key |
UGUGELYBSIMIPH-DNQXCXABSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Synonyms |
(5R,5’R)-5,5’-[Phosphinicobis(oxymethylene)]bis[3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone |
Origin of Product |
United States |
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